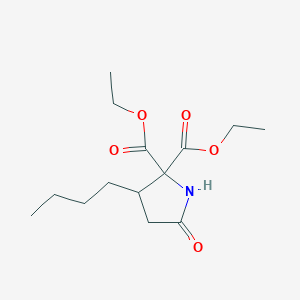![molecular formula C13H11ClN2O2S B14737941 Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- CAS No. 4830-74-4](/img/structure/B14737941.png)
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C13H11ClN2O2S It is a diazene derivative, characterized by the presence of a diazene group (N=N) bonded to a 4-chlorophenyl group and a 4-methylphenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- typically involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the diazene linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets through the diazene group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Another diazene derivative with similar structural features but different substituents.
4-Methoxyazobenzene: Contains a methoxy group instead of the chlorophenyl and methylphenylsulfonyl groups.
p-Phenylazoanisole: Similar diazene structure with different aromatic substituents
Uniqueness
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- is unique due to the presence of both chlorophenyl and methylphenylsulfonyl groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
4830-74-4 |
|---|---|
Formule moléculaire |
C13H11ClN2O2S |
Poids moléculaire |
294.76 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)imino-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-12-6-4-11(14)5-7-12/h2-9H,1H3 |
Clé InChI |
DOUCSLORECDQCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)


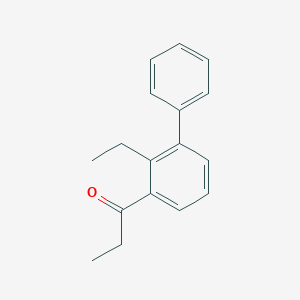
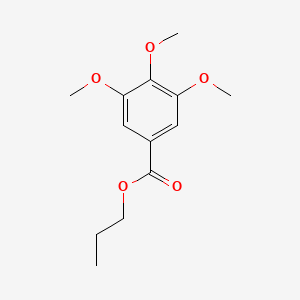
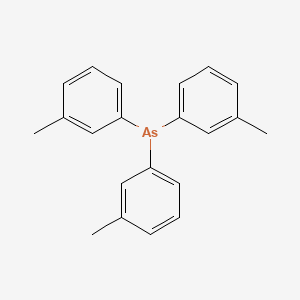
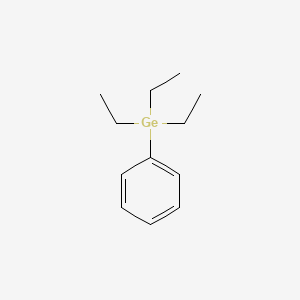

![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)

![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
